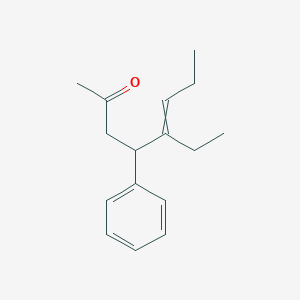

5-Ethyl-4-phenyloct-5-en-2-one

Description

5-Ethyl-4-phenyloct-5-en-2-one is an organic compound featuring an eight-carbon chain (octene backbone) with a ketone group at position 2, an ethyl substituent at position 5, and a phenyl group at position 2. The double bond between carbons 5 and 6 (oct-5-en) introduces stereochemical possibilities (E/Z isomerism) and influences its reactivity.

Key structural features:

- Ketone group: Enhances polarity and hydrogen-bonding capacity.

- Ethyl substituent: Contributes to hydrophobicity and steric effects.

Properties

CAS No. |

649766-42-7 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

5-ethyl-4-phenyloct-5-en-2-one |

InChI |

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

InChI Key |

XDTOWEKYKIBJBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-phenyloct-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-phenylbutanal and 2-ethylhexanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-phenyloct-5-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, concentrated nitric acid (HNO3) for nitration.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro, sulfo, or halo derivatives of the phenyl group.

Scientific Research Applications

5-Ethyl-4-phenyloct-5-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-phenyloct-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: (Z)-5-(4-Hydroxybenzylidene)-2-phenylthiazol-4(5H)-one ()

- Structural Differences: Contains a thiazolone core (heterocyclic ring) vs. the linear octenone backbone of the target compound. Features a 4-hydroxybenzylidene substituent instead of an ethyl group.

- Synthesis and Purification: Purified using ethyl acetate/hexane (1:1) or chloroform/methanol (70:1), indicating moderate polarity . Contrasts with the likely nonpolar purification requirements for this compound due to its alkyl and aryl groups.

- Reactivity :

- The thiazolone ring and conjugated benzylidene group may enhance electrophilic reactivity compared to the isolated ketone in the target compound.

Compound 2: 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ()

- Structural Differences: Pyrazolone ring replaces the octenone chain. Includes a 4-fluorophenyl group and phenoxy substituent, introducing electronegative and steric effects.

- Crystallographic Data: The pyrazolone ring adopts a planar conformation stabilized by intramolecular hydrogen bonding .

- Functional Implications :

- Fluorine substituents often enhance metabolic stability and bioavailability, a feature absent in the target compound.

Compound 3: 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-4-hydroxy-2,5-dihydro-1,3-thiazol-2-one ()

- Structural Differences :

- Thiazolidinedione core with a pyridinyl-ethoxy-phenyl substituent.

- Contains a hydroxy group, increasing polarity vs. the target compound’s hydrophobic ethyl and phenyl groups.

- Biological Relevance: Thiazolidinediones are known for antidiabetic activity (e.g., rosiglitazone), suggesting that structural analogs like Compound 3 may target peroxisome proliferator-activated receptors (PPARs) . The target compound’s lack of a heterocyclic pharmacophore limits its direct comparison in this context.

Data Table: Comparative Properties

| Property | This compound | Compound 1 (Thiazolone) | Compound 2 (Pyrazolone) | Compound 3 (Thiazolidinedione) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₀O | C₁₆H₁₁NO₂S | C₁₇H₁₃FN₂O₂ | C₁₉H₂₁N₂O₃S |

| Key Functional Groups | Ketone, ethyl, phenyl | Thiazolone, benzylidene | Pyrazolone, 4-fluorophenyl | Thiazolidinedione, pyridinyl |

| Polarity | Low (alkyl/aryl-dominated) | Moderate (heterocycle) | Moderate (fluorine) | High (hydroxy, heterocycle) |

| Potential Applications | Synthetic intermediate | Antimicrobial research | Crystallography studies | Antidiabetic drug development |

Biological Activity

5-Ethyl-4-phenyloct-5-en-2-one, with the molecular formula C16H22O, is an organic compound notable for its unique structure combining an ethyl group, a phenyl group, and an octenone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the following properties:

| Property | Value |

|---|---|

| CAS No. | 649766-42-7 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

| Canonical SMILES | CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to various receptors or enzymes, modulating their activity. Research indicates that it can influence metabolic pathways and enzyme-catalyzed reactions, which are crucial for cellular functions .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains in vitro. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems, which is significant for preventing cellular damage and related diseases .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The compound's ability to disrupt the cell wall integrity was noted as a primary mechanism of action.

- Anti-inflammatory Activity : In a controlled laboratory setting, researchers observed that treatment with this compound significantly reduced TNF-alpha levels in human macrophages exposed to lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

- Oxidative Stress Reduction : A recent study highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase in cultured human cells exposed to oxidative stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.